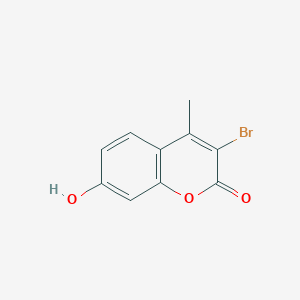

3-Bromo-7-hydroxy-4-methylchromen-2-one

Description

Overview of Coumarin (B35378) Chemistry and Biological Significance

Coumarins are a large class of naturally occurring and synthetic compounds characterized by a benzopyrone scaffold, specifically a 1,2-benzopyrone structure where a benzene (B151609) ring is fused to an α-pyrone ring. researchgate.netchemmethod.com Found in numerous plants, fungi, and bacteria, these heterocyclic compounds are recognized for their simple structure, low molecular weight, and high bioavailability. nih.gov

The versatility of the coumarin nucleus allows for a wide range of structural modifications, leading to a vast library of derivatives. benthamscience.com This chemical diversity translates into a broad spectrum of biological activities. Coumarin derivatives have been investigated for numerous pharmacological effects, including anticoagulant, anticancer, anti-inflammatory, antioxidant, antimicrobial, and antiviral properties. researchgate.netchemmethod.comnih.govatlantis-press.com Their ability to interact with various enzymes and receptors in biological systems makes them privileged structures and prominent lead compounds in drug discovery and development. researchgate.netnih.gov

Importance of Halogenated and Hydroxylated Coumarins in Medicinal Chemistry

The introduction of specific functional groups, such as halogens and hydroxyls, onto the coumarin scaffold is a key strategy in medicinal chemistry to modulate the molecule's properties.

Halogenated Coumarins: The addition of a halogen atom, like bromine, can significantly enhance the biological activity of a coumarin derivative. nih.gov Halogenation often improves the lipophilicity of the molecule, which can increase its ability to penetrate lipid membranes and reach its biological target. nih.gov Furthermore, the presence of a halogen can lead to specific interactions, such as halogen bonding, which may increase the binding affinity of the compound to its target, a desirable trait for potential anticancer drugs. nih.gov Selectively halogenated coumarins are also valuable as synthetic intermediates for creating more complex, functionalized bioactive molecules. thieme.de

Hydroxylated Coumarins: The presence and position of hydroxyl (-OH) groups on the coumarin ring are also crucial for biological activity. Poly-hydroxy or phenolic coumarins are known to be effective antioxidants. nih.gov The hydroxyl group can participate in hydrogen bonding, a critical interaction for binding to enzymes and receptors. For instance, the 4-hydroxycoumarin (B602359) scaffold is the basis for famous anticoagulant drugs. researchgate.net The 7-hydroxycoumarin substructure, also known as umbelliferone, is a common feature in many biologically active natural and synthetic coumarins. researchgate.netsysrevpharm.org

Structural Elucidation and Naming Conventions of 3-Bromo-7-hydroxy-4-methylchromen-2-one

The structure of this compound is precisely described by its systematic IUPAC name. The core of the molecule is "chromen-2-one," the official name for the coumarin ring system. The numbering of this bicyclic system begins with the oxygen atom in the pyrone ring as position 1. Following this convention, the substituents are located as follows:

A bromo group (-Br) is attached to carbon 3.

A hydroxy group (-OH) is attached to carbon 7.

A methyl group (-CH₃) is attached to carbon 4.

The structure is elucidated and confirmed using modern spectroscopic techniques. While specific spectra for this exact compound are not detailed in the provided search results, the characterization of closely related analogs like 3-bromo-7-methyloxy-4-methylcoumarin relies on methods such as FT-IR, 1H NMR, and X-ray single-crystal diffraction. researchgate.net These methods would be used to confirm the presence of the functional groups and their precise locations on the chromen-2-one skeleton.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₇BrO₃ biosynth.com |

| Molecular Weight | 255.06 g/mol biosynth.com |

| CAS Number | 55977-10-1 biosynth.comchemicalbook.com |

| Appearance | Recrystallized from ethanol (B145695) chemicalbook.com |

Research Context and Rationale for Studying this compound

The primary rationale for the synthesis and study of this compound is its role as a versatile synthetic intermediate. Researchers utilize this compound as a building block to create more complex and novel coumarin derivatives for pharmacological evaluation. paruluniversity.ac.inmdpi.com

For example, this compound has been used as the starting material for the synthesis of 3-amino-7-hydroxy-4-methyl-chromen-2-ones, which were subsequently screened for antibacterial and antifungal activities. paruluniversity.ac.in It has also served as a precursor in nitration reactions to produce nitro-coumarin isomers, which can be further modified to explore new therapeutic possibilities. mdpi.com

The study of this specific compound is therefore embedded in the broader context of drug discovery. By starting with a scaffold that already combines the beneficial features of a coumarin nucleus, a hydroxyl group, and a halogen atom, chemists can efficiently generate libraries of new molecules with the potential for enhanced or novel biological activities. The bromination of its precursor, 7-hydroxy-4-methylcoumarin, is a well-studied reaction, indicating the chemical interest in accessing 3-halo-coumarin intermediates for further functionalization. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-7-hydroxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO3/c1-5-7-3-2-6(12)4-8(7)14-10(13)9(5)11/h2-4,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVTBEDLKPPVXNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50416697 | |

| Record name | 3-bromo-7-hydroxy-4-methylchromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50416697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55977-10-1 | |

| Record name | 55977-10-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167576 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-bromo-7-hydroxy-4-methylchromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50416697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Bromo 7 Hydroxy 4 Methylchromen 2 One and Its Derivatives

Direct Bromination Approaches

Direct bromination of the 7-hydroxy-4-methylcoumarin scaffold is the most common route to obtain 3-Bromo-7-hydroxy-4-methylchromen-2-one. The selection of brominating agents and reaction conditions is critical for achieving high regioselectivity and yield. semanticscholar.orgresearchgate.net

A combination of potassium bromate (B103136) (KBrO₃) and potassium bromide (KBr) in an acidic medium like acetic acid serves as an effective in situ source of electrophilic bromine. This method is a common approach for the bromination of activated aromatic compounds. psu.edu The reaction proceeds by the acid-catalyzed oxidation of bromide ions by bromate ions to generate molecular bromine, which then acts as the electrophile.

Another study details the bromination of 7-acetoxy-4-methylcoumarin, a closely related precursor, using bromine in glacial acetic acid to yield the 3-bromo derivative. researchgate.net This highlights the utility of acetic acid as a solvent for such reactions. The general reaction conditions involve dissolving the coumarin (B35378) substrate in a suitable solvent and adding the brominating agent, often with stirring at controlled temperatures. researchgate.net

Table 1: Examples of Direct Bromination Conditions

| Precursor | Brominating Agent(s) | Solvent | Outcome |

|---|---|---|---|

| 7-hydroxy-4-methylcoumarin | KBrO₃ / KBr | Acetic Acid | Bromination of activated ring psu.edu |

| 7-acetoxy-4-methylcoumarin | Bromine | Glacial Acetic Acid | 3-Bromo-7-acetoxy-4-methylcoumarin researchgate.net |

The regioselectivity of the bromination of 7-hydroxy-4-methylcoumarin is significantly influenced by the electronic nature of the coumarin ring. The C3 position of the α,β-unsaturated lactone ring (the α-pyrone ring) is particularly susceptible to electrophilic attack. cdnsciencepub.com The presence of the electron-releasing hydroxyl group at C7 and the methyl group at C4 activates the coumarin system. Specifically, the methyl group at the C4 position invariably promotes electrophilic substitution at the C3 position. cdnsciencepub.com

Computational studies, such as those using density functional theory, have been employed to estimate electron density at different ring carbons, confirming that the C3 position is a favorable site for electrophilic attack in activated coumarins. cdnsciencepub.com While the C8 and C6 positions are also activated by the C7 hydroxyl group, the electronic environment of the α-pyrone ring makes the C3 position a primary site for bromination. cdnsciencepub.com

Optimizing the synthesis of this compound involves careful control of reaction parameters to maximize yield and minimize side products, such as poly-brominated species. Key strategies include:

Stoichiometry Control: Adjusting the molar equivalents of the brominating agent is crucial. For instance, using 2.1 molar equivalents of a reagent like 2,4,4,6-tetrabromo-2,5-cyclohexadienone (B1293818) on 7-hydroxy-4-methylcoumarin was found to substantially improve the yield of the dibrominated product, suggesting that precise control of stoichiometry can direct the extent of bromination. cdnsciencepub.com

Solvent Selection: The choice of solvent can influence reaction rates and selectivity. Studies have shown that polar protic solvents can increase yields and selectivity in microwave-assisted bromination reactions. ijsrst.com Ethyl acetate (B1210297) has been identified as a good solvent for regioselective bromination with certain reagents. ijsrst.com

Reaction Time and Temperature: Monitoring the reaction progress and controlling the temperature can prevent the formation of undesired byproducts.

Purification Methods: After the reaction, the crude product is typically purified. This often involves precipitating the product by pouring the reaction mixture into water, followed by filtration. scribd.comyoutube.com Recrystallization from a suitable solvent, such as ethanol (B145695), is a common final step to obtain the pure compound. researchgate.netscribd.com

N-Bromosuccinimide (NBS) is a widely used and convenient reagent for the bromination of various organic compounds, including electron-rich aromatic systems like coumarins. wikipedia.org It is considered a milder source of electrophilic bromine compared to liquid bromine and can offer improved selectivity. semanticscholar.orgresearchgate.net

The bromination of 7-hydroxy-4-methylcoumarin has been successfully carried out using NBS in different solvents. semanticscholar.orgresearchgate.net The reactivity and outcome can be tuned by the reaction conditions. For electron-rich aromatic compounds, using dimethylformamide (DMF) as the solvent with NBS can lead to high levels of para-selectivity relative to the activating group. wikipedia.org In the context of 7-hydroxy-4-methylcoumarin, NBS provides an effective means for introducing a bromine atom at the desired C3 position. cdnsciencepub.com Other brominating agents that have been explored include 2,4,4,6-tetrabromo-2,5-cyclohexadienone, copper(II) bromide on alumina, and dioxane dibromide. cdnsciencepub.com

Multi-step Synthetic Routes Involving this compound as an Intermediate

The bromine atom at the C3 position of this compound is a versatile functional handle, making the compound a valuable intermediate for constructing more elaborate molecules. It readily participates in various substitution and condensation reactions.

While direct examples of condensation with α-halo ketones are not detailed in the provided search results, the reactivity of the 3-bromo group makes it a suitable electrophile for such reactions. The general principle involves the nucleophilic attack by an enolate or other nucleophile on the C3 position, displacing the bromide.

Related transformations demonstrate the utility of this intermediate. For example, this compound is condensed with secondary aliphatic amines like piperidine (B6355638) and diethylamine (B46881) to synthesize 3-Amino-7-hydroxy-4-methyl-chromen-2-ones. paruluniversity.ac.in In another multi-step synthesis, the nitrated derivative, 3-Bromo-7-hydroxy-4-methyl-8-nitrocoumarin, is reduced to the corresponding 8-amino derivative, which serves as a precursor for further heterocyclic synthesis. mdpi.com These examples underscore the role of the 3-bromo-coumarin scaffold as a key building block for accessing a variety of substituted coumarin derivatives through condensation and substitution reactions.

Cyclization Reactions (e.g., Ethanolic Potassium Hydroxide)

Base-catalyzed reactions are fundamental in the synthesis of the chromen-2-one core and its derivatives. Strong bases like potassium hydroxide (B78521) (KOH) can facilitate intramolecular cyclizations and rearrangements. For instance, in a related synthesis, 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate (B1229959) undergoes a Base-Catalyzed Baker-Venkatraman Transformation. ijpcbs.com In this process, the starting material is dissolved in dry pyridine (B92270) and warmed, after which pulverized KOH is added. ijpcbs.com This mixture is heated for several hours, leading to a rearrangement that forms a 1,3-dione intermediate. ijpcbs.com Upon acidification with ice-cold dilute HCl, the intermediate cyclizes to yield the final product. ijpcbs.com This particular transformation has a reported yield of 63%. ijpcbs.com While this example uses pyridine as a solvent, the principle demonstrates the utility of strong bases like KOH in manipulating coumarin structures, a strategy adaptable to other solvents like ethanol for similar cyclization or rearrangement purposes.

Derivatization for Psoralenamine Synthesis

The bromine atom at the C3 position of this compound is a versatile functional handle for introducing new moieties, particularly nitrogen-based nucleophiles, to create derivatives analogous to psoralenamines. Research has shown that 3-Amino-7-hydroxy-4-methyl-chromen-2-ones can be effectively synthesized by condensing 3-bromo-7-hydroxy-4-methyl-chromen-2-one with secondary aliphatic amines. paruluniversity.ac.in Specific examples of amines used in this one-pot synthesis include piperidine and diethylamine, which displace the bromide to form the corresponding amino-coumarin derivatives. paruluniversity.ac.in This nucleophilic substitution reaction provides a direct pathway to introduce amine functionality, creating compounds that are then screened for potential biological activities. paruluniversity.ac.in

Green Chemistry Approaches in Chromen-2-one Synthesis

Traditional synthetic routes for chromene and its derivatives often involve hazardous reagents and generate significant chemical waste, posing environmental concerns. researchgate.netnih.gov In response, green chemistry principles are increasingly being applied to develop more eco-friendly and efficient synthetic protocols. researchgate.netresearchgate.net These innovative methods focus on reducing environmental impact by using sustainable materials, non-toxic catalysts, and milder reaction conditions. researchgate.netnih.gov

Key green chemistry strategies implemented in chromen-2-one synthesis include:

Microwave Irradiation: This technique often leads to dramatically reduced reaction times and improved yields compared to conventional heating methods. researchgate.netjournalirjpac.com

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can enhance reaction rates and efficiency. researchgate.netnih.gov

Environmentally Benign Solvents: The use of greener solvents like water or ionic liquids, or conducting reactions under solvent-less conditions, minimizes the use of volatile and toxic organic solvents. researchgate.netrsc.org

Novel Catalysis: The development of non-toxic, recyclable catalysts, such as nano-catalysts, helps to reduce waste and improve the atom economy of the reactions. researchgate.netrsc.org

These approaches not only offer environmental benefits but also practical advantages such as improved cost-effectiveness, scalability, and easier product purification. researchgate.netnih.gov A comparative study on the synthesis of Mannich bases from 7-hydroxy-4-methyl coumarin demonstrated that microwave-assisted synthesis was a more convenient and simpler method, providing better yields with fewer by-products than conventional methods. journalirjpac.com

Comparative Analysis of Synthetic Yields and Selectivity

The efficiency of synthesizing this compound and its derivatives varies significantly depending on the chosen methodology. The selection of reagents, catalysts, and reaction conditions directly impacts the yield and selectivity of the desired product.

A direct method for introducing the bromine atom involves the bromination of a precursor molecule. For example, the bromination of 7-acetoxy-4-methyl-coumarin in glacial acetic acid proceeds with a reported yield of 80%. researchgate.net Subsequent derivatization reactions at different positions on the coumarin ring also show a wide range of efficiencies. The reaction of various hydroxycoumarins with agents like 1,2-dibromoethane (B42909) or 1,5-dibromopentane (B145557) can result in yields anywhere from 25% to 89%, highlighting the sensitivity of the reaction to the specific substrates and linker length. mdpi.com

The table below presents a comparative view of yields reported for various synthetic transformations involving the chromen-2-one core structure.

| Reaction Type | Starting Material | Key Reagents | Product Type | Reported Yield (%) | Reference |

| Bromination | 7-acetoxy-4-methyl-coumarin | Bromine, Glacial Acetic Acid | 3-Bromo-7-acetoxy-4-methyl-coumarin | 80% | researchgate.net |

| O-Alkylation | 5- or 7-hydroxycoumarin derivatives | 1,5-dibromopentane, K2CO3 | Bromoalkoxy-coumarin | 44-89% | mdpi.com |

| O-Alkylation | 5- or 7-hydroxycoumarin derivatives | 1,2-dibromoethane, K2CO3 | Bromoethoxy-coumarin | 25-80% | mdpi.com |

| Base-Catalyzed Rearrangement | 8-acetyl-coumarin derivative | Pulverized KOH, Pyridine | 1,3-dione intermediate | 63% | ijpcbs.com |

| Elimination | 3-bromo-2-pentylchroman-4-one | CaCO3, DMF (Microwave) | 2-pentylchromone | 84% | acs.org |

This data illustrates that while high yields are achievable, as seen in the bromination and elimination reactions, other factors such as steric hindrance and reagent reactivity can lead to a broad range of outcomes in derivatization steps. researchgate.netmdpi.comacs.org The choice of a green chemistry approach, such as microwave assistance, has been shown to consistently improve yields over conventional methods. journalirjpac.com

Chemical Reactivity and Transformation Studies of 3 Bromo 7 Hydroxy 4 Methylchromen 2 One

Substitution Reactions at the Bromine Atom (C3 Position)

The bromine atom at the C3 position of the coumarin (B35378) ring is susceptible to various substitution reactions. This reactivity is facilitated by the electron-withdrawing nature of the adjacent carbonyl group in the pyrone ring, which activates the C3 position for nucleophilic attack and palladium-catalyzed cross-coupling reactions.

Nucleophilic Substitution with Amines and Thiols

The C3-bromo substituent can be displaced by various nucleophiles, including amines and thiols. Research has demonstrated that 3-bromocoumarins react efficiently with both aromatic and aliphatic thiols. nih.gov One effective protocol involves a one-pot sulfanylation reaction promoted by 1,4-diazabicyclo[2.2.2]octane (DABCO). This transformation is believed to occur via a thia-Michael addition of the thiolate anion to the α,β-unsaturated system of the coumarin, followed by a DABCO-assisted dehydrobromination to yield the corresponding 4-sulfanylcoumarin derivatives. nih.govrsc.org This method is notable for being metal-free and highly selective. rsc.org

Similarly, the reaction with amines allows for the introduction of nitrogen-containing functional groups. The condensation of 3-bromo-7-hydroxy-4-methylchromen-2-one with secondary aliphatic amines, such as piperidine (B6355638) and diethylamine (B46881), has been successfully employed to synthesize 3-amino-substituted derivatives. paruluniversity.ac.in

Formation of Amino-substituted Chromen-2-ones

The direct substitution of the bromine atom at the C3 position with amino groups provides a straightforward route to 3-amino-7-hydroxy-4-methyl-chromen-2-one derivatives. Studies have shown that condensing this compound with secondary aliphatic amines like piperidine and diethylamine successfully yields the corresponding 3-amino substituted products. paruluniversity.ac.in This nucleophilic substitution reaction is a key method for incorporating diverse amino functionalities into the coumarin core, enabling the exploration of their chemical and biological properties. paruluniversity.ac.in

Regioselective Cross-coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. wikipedia.org This palladium-catalyzed reaction couples an organohalide with an organoboron compound. libretexts.org In the context of this compound, the bromine atom at the C3 position serves as an excellent handle for such transformations.

An optimized Suzuki-Miyaura reaction has been developed for coupling 3-bromo-4-methylcoumarin derivatives with aryl boronic esters. researchgate.net This regioselective reaction allows for the precise installation of aryl substituents at the C3 position. The catalytic cycle involves an oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with the boronic ester and subsequent reductive elimination to yield the 3-arylcoumarin and regenerate the catalyst. libretexts.orgnih.gov

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of 3-Bromo-4-methylcoumarin Derivatives

| Component | Reagent/Condition | Reference |

|---|---|---|

| Catalyst | Pd(OAc)₂ (Palladium(II) acetate) | researchgate.net |

| Ligand | XPhos | researchgate.net |

| Base | K₂CO₃ (Potassium carbonate) | researchgate.net |

| Solvent | Aqueous THF (Tetrahydrofuran) | researchgate.net |

| Temperature | 60–70°C | researchgate.net |

Oxidation Reactions of the Hydroxyl Group (C7 Position)

The phenolic hydroxyl group at the C7 position is another key site for chemical transformation, primarily through oxidation. However, the oxidation of a phenolic hydroxyl group on an aromatic ring like coumarin does not typically yield a simple ketone or aldehyde in the same manner as an aliphatic alcohol. Instead, such reactions can lead to more complex products or degradation of the aromatic system, depending on the oxidizing agent and conditions used.

Conversion to Corresponding Ketones or Aldehydes

The direct oxidation of the C7-hydroxyl group to a ketone would result in the formation of a quinone-like structure. This transformation disrupts the aromaticity of the benzene (B151609) portion of the coumarin scaffold. While theoretically possible, achieving this conversion selectively without side reactions or ring cleavage requires carefully controlled conditions.

Oxidizing Agents and Reaction Conditions (e.g., KMnO₄, CrO₃)

Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) are commonly used for the oxidation of alcohols.

Potassium Permanganate (KMnO₄): Under hot, acidic, or basic conditions, KMnO₄ is a very strong oxidizing agent capable of cleaving carbon-carbon double bonds. youtube.com Its reaction with the coumarin nucleus, which contains a phenolic hydroxyl group and an α,β-unsaturated lactone, is likely to be aggressive, potentially leading to the cleavage of the pyrone ring or the aromatic ring rather than selective oxidation of the C7-OH group. youtube.comyoutube.com

Due to the sensitive nature of the coumarin ring system, the use of such strong oxidizing agents on the C7-hydroxyl group may not be a viable method for synthesizing the corresponding simple ketone or aldehyde without significant degradation of the molecule. nih.govresearchgate.net

Reduction Reactions of the Carbonyl Group and Chromen-2-one Ring System

The reduction of the coumarin scaffold can target either the endocyclic C3=C4 double bond or the lactone carbonyl group. The specific outcome of the reduction is highly dependent on the choice of reducing agent and the reaction conditions employed.

The saturation of the C3=C4 double bond in the α,β-unsaturated lactone system of coumarins leads to the formation of 3,4-dihydrocoumarins. This transformation effectively removes the conjugated system within the pyrone ring. The reduction of coumarins can be challenging, and standard reagents may not always be effective. researchgate.net For instance, the reduction process using sodium borohydride (B1222165) in methanol (B129727) may be insufficient for certain coumarin derivatives. researchgate.net More potent reducing systems, such as nickel boride (Ni₂B) generated in situ from nickel(II) chloride (NiCl₂) and sodium borohydride (NaBH₄), have been shown to be effective in reducing the coumarin ring system to the corresponding chromanones. researchgate.net Catalytic hydrogenation is another method that can be employed to reduce the double bond, often leading to saturation of the entire heterocyclic ring. colab.ws

The choice of hydride-based reducing agent is critical in determining the extent of reduction of the coumarin ring.

Sodium Borohydride (NaBH₄): As a relatively mild reducing agent, NaBH₄ is typically used for the reduction of aldehydes and ketones. youtube.comyoutube.com Its ability to reduce the ester (lactone) functionality in coumarins is limited under standard conditions. youtube.com Therefore, NaBH₄ is generally not effective for the reduction of the carbonyl group in the chromen-2-one ring without the assistance of other reagents or catalysts. researchgate.net

Lithium Aluminium Hydride (LiAlH₄): In contrast, LiAlH₄ is a much more powerful and less selective reducing agent. youtube.comyoutube.com It is capable of reducing a wide range of functional groups, including esters and lactones. youtube.com Consequently, LiAlH₄ can reduce the carbonyl group of the coumarin lactone ring. This reaction typically leads to the opening of the lactone ring to form a diol.

The selective reduction of either the C=C double bond or the carbonyl group in this compound requires careful selection of the reducing agent and reaction conditions.

Other Functionalization Strategies and Derivative Synthesis

Beyond reduction, the this compound scaffold is a versatile building block for synthesizing more complex heterocyclic systems. The bromine at the C3 position serves as an excellent leaving group for nucleophilic substitution, while the hydroxyl group at C7 allows for ether and ester formation.

The bromine atom at the C3-position is susceptible to nucleophilic displacement. However, a more common synthetic strategy involves the reaction of the closely related precursor, 3-(bromoacetyl)coumarin (B1271225), with hydrazides. This reaction typically leads to the formation of hydrazone derivatives, which can then be used as intermediates for synthesizing various heterocyclic systems. tandfonline.com For example, 6-bromo-3-(2-bromoacetyl)-chromen-2-one has been condensed with 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid hydrazide to furnish new pyrazole (B372694) derivatives. tandfonline.com Similarly, 4-hydroxycoumarin (B602359) derivatives have been converted to their corresponding hydrazides via a two-step process involving initial reaction with a bromoacetate (B1195939) followed by treatment with hydrazine (B178648) hydrate. nih.gov These coumarin hydrazides can then undergo condensation with various compounds to form new derivatives like pyrazolines. researchgate.net

The synthesis of coumarin derivatives fused or substituted with thiazole (B1198619) and pyrazole rings is a significant area of research, often utilizing 3-(bromoacetyl)coumarins as key intermediates. These precursors are readily synthesized from 3-acetylcoumarins. nih.gov

Thiazole Derivatives: The Hantzsch thiazole synthesis is a classical and widely used method for constructing the thiazole ring. mdpi.com This reaction involves the cyclocondensation of an α-haloketone, such as a 3-(bromoacetyl)coumarin derivative, with a thioamide-containing compound like thiourea (B124793) or thioacetamide. nih.govnih.govrsc.orgresearchgate.net This versatile reaction allows for the introduction of various substituents onto the resulting thiazole ring, leading to a diverse library of coumarinyl-thiazole hybrids. rsc.org

Pyrazole Derivatives: Pyrazole moieties are typically synthesized by reacting 1,3-dicarbonyl compounds or their equivalents with hydrazine derivatives. In the context of coumarins, 3-(bromoacetyl)coumarin can react with hydrazine or substituted hydrazines. tandfonline.com The initial reaction often forms a hydrazone, which can subsequently cyclize to form the pyrazole ring. nih.gov This strategy has been employed to create a range of coumarin-substituted pyrazole derivatives. tandfonline.comnih.gov

| Coumarin Precursor | Reagent(s) | Resulting Moiety | Reaction Type | Reference |

|---|---|---|---|---|

| 3-(Bromoacetyl)coumarin | Thiourea / N-substituted thioureas | 2-Amino-thiazolyl-coumarin | Hantzsch Thiazole Synthesis | nih.govrsc.org |

| 3-(Bromoacetyl)coumarin | Thioacetamide | 2-Methyl-thiazolyl-coumarin | Hantzsch Thiazole Synthesis | nih.gov |

| 6-Bromo-3-(2-bromoacetyl)-chromen-2-one | 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid hydrazide | Coumarin-pyrazole derivative | Condensation/Cyclization | tandfonline.com |

| Coumarin-aldehyde derivative | Substituted hydrazines | Coumarin-pyrazole-hydrazone | Condensation | nih.gov |

The phenolic hydroxyl group at the C7 position of this compound is a key site for functionalization through O-alkylation and O-acylation reactions.

Alkylation: The hydroxyl group can be converted into an ether linkage via alkylation. This is typically achieved through a Williamson ether synthesis-type reaction, where the hydroxyl group is first deprotonated with a base (e.g., potassium carbonate) to form a phenoxide ion, which then acts as a nucleophile to displace a leaving group from an alkyl halide. This method has been applied to various 7-hydroxycoumarin derivatives to introduce a range of alkyl groups. ursinus.edu

Acylation: The formation of an ester at the C7 position can be accomplished by reacting the hydroxyl group with an acylating agent such as an acyl chloride or an acid anhydride. nih.gov These reactions are often carried out in the presence of a base (e.g., triethylamine (B128534) or pyridine) to neutralize the acidic byproduct. researchgate.net This O-acylation yields 7-acyloxycoumarin derivatives, modifying the polarity and biological properties of the parent molecule. researchgate.netchemijournal.com

| Reaction Type | Reagent(s) | Base | Product Type | Reference |

|---|---|---|---|---|

| O-Acylation | 4-Chlorobenzoyl chloride | Triethylamine | 7-Acyloxycoumarin | researchgate.net |

| O-Acylation | Acid Anhydrides | Not specified (heating) | 7-Acyloxycoumarin | nih.gov |

| O-Alkylation | Alkyl Halides | Potassium Carbonate (typical) | 7-Alkoxycoumarin | ursinus.edu |

| Three-Component Reaction | Aromatic aldehydes, Acetylenic esters | Triethylamine | Complex O-substituted coumarin | scielo.br |

Advanced Spectroscopic and Structural Characterization of 3 Bromo 7 Hydroxy 4 Methylchromen 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon-hydrogen framework.

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms within the molecule. The analysis of a ¹H NMR spectrum of 3-Bromo-7-hydroxy-4-methylchromen-2-one reveals distinct signals corresponding to each unique proton.

Research into the spectroscopic properties of this compound has identified the chemical shift for the hydroxyl (-OH) proton. In one study, the proton of the -OH group at the C7 position was observed at a chemical shift of 10.68 ppm. slideshare.net This significant downfield shift is attributed to the deshielding effect from the electronegative oxygen atom and its participation in the conjugated system of the coumarin (B35378) ring. slideshare.net

The expected signals for the other protons would include:

A singlet for the methyl (-CH₃) group protons.

Signals for the three aromatic protons on the benzene (B151609) ring portion of the coumarin structure (H-5, H-6, and H-8). Their specific chemical shifts, multiplicities (e.g., doublet, doublet of doublets), and coupling constants would depend on their relative positions and electronic environment, which is influenced by the hydroxyl group.

While the specific experimental data for the methyl and aromatic protons were not detailed in the available literature, the characterization of the hydroxyl proton provides a key diagnostic marker for the compound's structure.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| 7-OH | 10.68 | Singlet (broad) | N/A |

| 4-CH₃ | Data not available | Singlet | N/A |

| H-5 | Data not available | Doublet | Data not available |

| H-6 | Data not available | Doublet of Doublets | Data not available |

| H-8 | Data not available | Doublet | Data not available |

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and chemical environment of carbon atoms in a molecule. For this compound, a ¹³C NMR spectrum would be expected to show ten distinct signals, corresponding to each carbon atom in the structure.

Key expected resonances include:

A signal for the carbonyl carbon (C-2) of the lactone, typically found in the highly deshielded region of the spectrum (around 160 ppm).

Signals for the eight sp² hybridized carbons of the coumarin ring system.

A signal for the sp³ hybridized methyl group carbon (4-CH₃), which would appear in the upfield region of the spectrum.

Although ¹³C NMR is a standard characterization method, specific experimental chemical shift data for this compound were not available in the reviewed scientific literature.

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools used to establish connectivity between protons (COSY) and between protons and carbons (HMQC/HMBC), thereby confirming the complete molecular structure. However, the application of these specific 2D NMR techniques for the structural confirmation of this compound has not been documented in the available literature.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

The IR spectrum of this compound is characterized by absorption bands that confirm the presence of its key functional groups. luanvan.org The lactone carbonyl (C=O) group typically shows a strong absorption band in the region of 1700-1750 cm⁻¹. The hydroxyl (-OH) group is identified by a broad absorption band, usually in the range of 3200-3600 cm⁻¹, due to hydrogen bonding. The carbon-bromine (C-Br) bond is expected to produce a stretching vibration in the fingerprint region of the spectrum, typically between 500 and 700 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| O-H (hydroxyl) | Stretching, broad | 3200 - 3600 |

| C=O (lactone) | Stretching, strong | 1700 - 1750 |

| C=C (aromatic/alkene) | Stretching | 1450 - 1650 |

| C-O (lactone/phenol) | Stretching | 1000 - 1300 |

| C-Br | Stretching | 500 - 700 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

For this compound (molecular formula C₁₀H₇BrO₃), the nominal molecular weight is 255 g/mol for the isotope ⁷⁹Br and 257 g/mol for ⁸¹Br. biosynth.com A low-resolution mass spectrum would therefore exhibit a characteristic pair of molecular ion peaks (M⁺ and M⁺+2) with nearly equal intensity, which is a distinctive isotopic signature for the presence of a single bromine atom.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The calculated exact mass for C₁₀H₇⁷⁹BrO₃ is 253.9629 Da, and for C₁₀H₇⁸¹BrO₃ is 255.9609 Da. The observation of ions corresponding to these precise masses in an HRMS analysis would unequivocally confirm the elemental composition of the molecule. While these values are predicted based on the structure, specific experimental mass spectra and fragmentation data were not found in the surveyed literature.

Molecular Weight Confirmation and Fragmentation Patterns

Mass spectrometry serves as a fundamental tool for confirming the molecular weight and elucidating the fragmentation pathways of organic compounds. For this compound (C₁₀H₇BrO₃), the molecular weight is confirmed to be 255.06 g/mol . guidechem.com

Under electron ionization (EI) conditions, coumarin derivatives exhibit characteristic fragmentation patterns. benthamopen.com The most common fragmentation pathway for the coumarin scaffold involves the initial loss of a carbon monoxide (CO) molecule (28 Da) from the pyrone ring, leading to the formation of a stable benzofuran (B130515) radical ion. benthamopen.com For this compound, the mass spectrum would be expected to show a prominent molecular ion peak [M]⁺. Due to the presence of a bromine atom, this molecular ion peak will appear as a doublet ([M]⁺ and [M+2]⁺) with nearly equal intensities (1:1 ratio), which is characteristic of the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. miamioh.edu

Subsequent fragmentation would likely follow the established pathway for coumarins, beginning with the loss of CO. Other potential fragmentations could involve the cleavage of the methyl group or the loss of the bromine atom.

Table 1: Expected Mass Spectrometry Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₇BrO₃ |

| Molecular Weight | 255.06 g/mol |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The parent compound, 7-hydroxy-4-methylcoumarin, exhibits a maximum absorption wavelength (λmax) at approximately 321-322 nm. researchgate.netresearchgate.net This absorption is attributed to the π → π* electronic transitions within the conjugated cinnamoyl chromophore of the coumarin system.

The introduction of a bromine atom at the C-3 position is anticipated to influence the electronic properties and, consequently, the absorption spectrum. Halogen substitution on a conjugated system typically results in a bathochromic shift (a shift to a longer wavelength) of the λmax. Therefore, the λmax for this compound is expected to be slightly greater than 322 nm.

Table 2: UV-Vis Spectroscopy Data

| Compound | Solvent System | λmax |

|---|---|---|

| 7-hydroxy-4-methylcoumarin | Methanol (B129727)/Water | ~321-322 nm researchgate.netresearchgate.net |

Single Crystal X-ray Diffraction (SC-XRD) Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not available in the reviewed literature, extensive data exists for the closely related derivative, 3-bromo-7-(dimethylamino)-4-methylcoumarin, which provides a strong basis for understanding the structural properties. scispace.com

The analysis of 3-bromo-7-(dimethylamino)-4-methylcoumarin revealed that it crystallizes in the monoclinic space group P21/n. scispace.com The coumarin ring system itself is nearly planar, a common feature for this class of compounds. It is highly probable that this compound would adopt a similar planar conformation and crystallize in a comparable crystal system.

Table 3: Crystallographic Data for the Related Compound 3-bromo-7-(dimethylamino)-4-methylcoumarin scispace.com

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 9.000(3) |

| b (Å) | 11.561(3) |

| c (Å) | 10.591(3) |

| β (°) | 96.5568(14) |

| Volume (ų) | 1094.8(5) |

The crystal packing of brominated coumarins is significantly influenced by a variety of non-covalent interactions. In the crystal lattice of 3-bromo-7-(dimethylamino)-4-methylcoumarin, several key interactions were observed: C=O···Br, C–H···O, C–H···π, and π-π stacking interactions. scispace.com

Elemental Analysis

Elemental analysis is used to determine the percentage composition of elements in a compound, serving as a confirmation of its empirical formula. While experimental data for this compound were not found in the surveyed literature, the theoretical elemental composition can be calculated from its molecular formula, C₁₀H₇BrO₃.

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | % Composition |

|---|---|---|---|

| Carbon | C | 12.01 | 47.09% |

| Hydrogen | H | 1.008 | 2.77% |

| Bromine | Br | 79.90 | 31.33% |

Computational Chemistry and Theoretical Investigations of 3 Bromo 7 Hydroxy 4 Methylchromen 2 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. nih.gov For 3-Bromo-7-hydroxy-4-methylchromen-2-one, DFT calculations are instrumental in elucidating its fundamental chemical properties. These calculations are often performed using functionals like B3LYP combined with basis sets such as 6-311G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netresearchgate.net

The first step in theoretical analysis involves geometry optimization, where the molecule's three-dimensional structure is calculated to find its most stable energetic conformation. nih.gov This process determines crucial structural parameters like bond lengths and angles.

Following optimization, an analysis of the electronic structure provides further insights. A key tool is the Molecular Electrostatic Potential (MESP) map, which illustrates the charge distribution across the molecule. The MESP map identifies electrophilic sites (regions of positive potential, prone to nucleophilic attack) and nucleophilic sites (regions of negative potential, prone to electrophilic attack). researchgate.netbhu.ac.in For this compound, the oxygen atoms of the carbonyl and hydroxyl groups are expected to be regions of high negative potential, while the hydrogen atoms would exhibit positive potential. bhu.ac.in

Frontier Molecular Orbital (FMO) theory is crucial for explaining chemical reactivity. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability and reactivity. researchgate.netresearchgate.net

A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates a molecule is more reactive. For a related bis-coumarin derivative, a HOMO-LUMO energy gap was calculated to be 2.96 eV, suggesting good stability. researchgate.net

| Parameter | Significance |

| HOMO Energy | Represents the electron-donating ability of the molecule. |

| LUMO Energy | Represents the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | An indicator of chemical reactivity and kinetic stability. A larger gap implies greater stability. researchgate.net |

Global reactivity descriptors are theoretical parameters derived from HOMO and LUMO energies that quantify the reactivity and stability of a molecule. researchgate.netdergipark.org.tr These descriptors, calculated using Koopman's theorem, provide a quantitative framework for understanding the molecule's behavior in chemical reactions. researchgate.net

Key descriptors include:

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. A molecule with a large HOMO-LUMO gap is considered "hard." dergipark.org.tr

Chemical Softness (S): The reciprocal of hardness, indicating a molecule's polarizability. "Soft" molecules are more reactive. dergipark.org.trresearchgate.net

Electronegativity (χ): Describes the ability of a molecule to attract electrons. dergipark.org.tr

Chemical Potential (μ): Represents the tendency of electrons to escape from a system. dergipark.org.trresearchgate.net

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, classifying it as an electrophile. dergipark.org.tr

| Descriptor | Formula | Chemical Significance |

| Electronegativity (χ) | χ = - (EHOMO + ELUMO) / 2 | The power of the compound to attract electrons. dergipark.org.tr |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to intramolecular charge transfer. dergipark.org.tr |

| Chemical Softness (S) | S = 1 / η | A measure of the compound's reactivity and polarizability. researchgate.net |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | The tendency of electrons to escape from the system. dergipark.org.tr |

| Electrophilicity Index (ω) | ω = μ² / 2η | A measure of the energy lowering due to maximal electron flow. dergipark.org.tr |

Molecular Dynamics Simulations (if applicable)

Based on a review of the available scientific literature, no specific molecular dynamics simulation studies have been published for this compound.

Quantitative Structure-Activity Relationship (QSAR) Studies (if applicable)

Based on a review of the available scientific literature, no specific Quantitative Structure-Activity Relationship (QSAR) studies have been published for this compound.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor, typically a protein). This technique is vital in drug discovery for screening potential drug candidates and elucidating their mechanism of action at a molecular level.

The coumarin (B35378) scaffold is of significant interest in medicinal chemistry, and its derivatives are frequently studied as potential inhibitors of various enzymes. A key area of investigation for coumarins is in the context of Alzheimer's disease, a neurodegenerative disorder characterized by a decline in acetylcholine (B1216132) levels. nih.gov The enzymes responsible for the breakdown of acetylcholine, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are therefore important therapeutic targets. nih.govnih.gov

Derivatives based on the this compound scaffold have been synthesized and evaluated as potential inhibitors of these cholinesterase enzymes. paruluniversity.ac.in Docking studies of related coumarin-based inhibitors reveal that the coumarin ring system typically positions itself within the active site gorge of the AChE enzyme. nih.gov The binding is often stabilized by key interactions, such as hydrogen bonds with amino acid residues like Tyr130 and pi-pi stacking interactions with other aromatic residues within the catalytic active site. nih.govnih.gov These computational predictions help rationalize the inhibitory activity of these compounds and guide the design of new, more potent inhibitors.

Ligand-Protein Interactions and Binding Affinities

There is no available scientific literature detailing the specific ligand-protein interactions or binding affinities for this compound. Molecular docking studies, which would reveal potential binding poses, interacting amino acid residues (such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking), and binding energy scores with specific protein targets, have not been published for this compound.

Prediction of Mechanism of Action

Theoretical investigations or in silico predictions regarding the specific mechanism of action for this compound are not documented in the available research. While studies on related coumarins suggest various mechanisms like enzyme inhibition or receptor antagonism, computational analyses to predict the molecular pathways modulated by this specific compound are currently absent from the scientific record.

Biological Activities and Mechanistic Studies of 3 Bromo 7 Hydroxy 4 Methylchromen 2 One

Antimicrobial Activity of 3-Bromo-7-hydroxy-4-methylchromen-2-one and its Derivatives

The antimicrobial potential of coumarin (B35378) derivatives has been extensively explored. While specific data on the antimicrobial efficacy of this compound is limited, studies on its derivatives provide valuable insights into its potential activity. Research has involved the synthesis of 3-Amino-7-hydroxy-4-methyl-chromen-2-ones by condensing this compound with various amines, followed by antibacterial and antifungal screening. paruluniversity.ac.in

Antibacterial Efficacy (Gram-positive and Gram-negative bacteria)

Studies on various coumarin derivatives have demonstrated a broad spectrum of antibacterial activity. For instance, derivatives of 7-hydroxy-3-nitro-chromen-2-one have been evaluated against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Klebsiella) bacteria, showing both bacteriostatic and bactericidal effects. researchgate.net Similarly, derivatives of 4-hydroxy-chromen-2-one have been tested against Staphylococcus aureus, E. coli, and Bacillus cereus. researchgate.net

Antifungal Properties

The antifungal properties of coumarins have also been a subject of investigation. Derivatives of 7-hydroxy-4-methylcoumarin have been synthesized and screened for their antifungal activity. nih.gov For example, novel fluorinated 7-hydroxycoumarin derivatives have shown promising activity against various plant pathogenic fungi. semanticscholar.org While direct antifungal data for this compound is scarce, the known antifungal potential of the broader coumarin class suggests that it may also possess such properties.

Proposed Mechanisms of Action

The antimicrobial mechanisms of coumarins are multifaceted. One of the proposed mechanisms is the damage to the bacterial cell membrane. nih.gov This disruption of the cell's primary defense can lead to leakage of cellular contents and ultimately, cell death. Other potential mechanisms that have been suggested for coumarin derivatives include the inhibition of essential cellular processes such as DNA replication and protein synthesis, although specific studies on this compound are needed to confirm these hypotheses.

Anticancer Activity of this compound and its Derivatives

The anticancer potential of coumarin derivatives has garnered significant attention in the field of drug discovery. Various synthetic and natural coumarins have been shown to exhibit cytotoxic effects against a range of cancer cell lines.

Cytotoxic Activity against Various Cancer Cell Lines

While specific cytotoxic data for this compound is not extensively documented, studies on its derivatives and related compounds have shown promising results. For instance, derivatives of 7-hydroxy-4-methyl-2H-chromen-2-one have demonstrated a high degree of cytotoxic activity. nih.gov Similarly, novel derivatives of 7-hydroxy-4-phenylchromen-2-one have been synthesized and evaluated for their cytotoxic potential against a panel of human cancer cell lines, with some analogues showing better activity than the parent compound. nih.gov The cytotoxic screening of various 4-methyl-2h-chromen-2-one derivatives against the Hep2 cell line has also been reported. researchgate.net

The following table summarizes the cytotoxic activity of some coumarin derivatives, highlighting the potential of this class of compounds as anticancer agents.

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect |

| Derivatives of 7-hydroxy-4-methyl-2H-chromen-2-one | Not specified | High degree of cytotoxic activity nih.gov |

| Derivatives of 7-hydroxy-4-phenylchromen-2-one | Various human cancer cell lines | Some analogues showed better cytotoxic activity than the parent compound nih.gov |

| Derivatives of 4-methyl-2h-chromen-2-one | Hep2 (laryngeal cancer) | Cytotoxic activity observed researchgate.net |

Induction of Apoptosis and Caspase Activation

Apoptosis, or programmed cell death, is a crucial mechanism by which many anticancer agents exert their effects. Several coumarin derivatives have been shown to induce apoptosis in cancer cells. For example, certain novel derivatives of 7-hydroxy-4-phenylchromen-2-one have been found to exert their antiproliferative effects by inducing apoptosis. nih.gov This process often involves the activation of a cascade of enzymes known as caspases, which are central executioners of apoptosis. The pro-apoptotic activity of some synthetic bis-lawsone derivatives has been linked to caspase-dependent apoptotic pathways. plos.org Studies on other natural compounds have also demonstrated the induction of apoptosis through the increase in caspase-3 and caspase-9 activities. nih.gov While direct evidence for this compound is pending, the established pro-apoptotic activity of related coumarins suggests that it may also share this mechanism of action.

Impact on Gene Expression

Currently, there is a lack of specific studies in the available scientific literature that investigate the direct impact of this compound on gene expression. Research on other coumarin derivatives has shown varied effects on gene regulation, often linked to their anti-inflammatory, antioxidant, or anticancer activities, but these findings cannot be directly extrapolated to this specific brominated compound without dedicated experimental validation.

Antioxidant Properties

The antioxidant potential of coumarins is a well-documented area of research, with the number and position of hydroxyl groups on the coumarin scaffold playing a pivotal role.

Radical Scavenging Activity (e.g., DPPH, ABTS•+)

Role of Hydroxyl Group in Antioxidant Mechanism

The antioxidant mechanism of hydroxycoumarins is fundamentally linked to the hydrogen-donating ability of their phenolic hydroxyl groups. The 7-hydroxy group in this compound is crucial for its potential antioxidant activity. This group can donate a hydrogen atom to neutralize free radicals, thereby terminating radical chain reactions. The resulting coumarin radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring system. This resonance stabilization makes the initial hydrogen donation energetically favorable. Theoretical studies on various hydroxycoumarins have confirmed that the primary mechanism for free radical scavenging is often hydrogen atom transfer (HAT).

Intracellular ROS Elimination (e.g., DCF-DA assay)

There are no specific published studies that utilize the 2',7'-dichlorofluorescin diacetate (DCF-DA) assay to measure the capacity of this compound to eliminate intracellular reactive oxygen species (ROS). The DCF-DA assay is a common method to quantify intracellular ROS levels; the non-fluorescent DCFH-DA enters the cell, is deacetylated by cellular esterases to DCFH, and is then oxidized by ROS to the highly fluorescent DCF. While the established antioxidant properties of the 7-hydroxycoumarin scaffold suggest a potential for intracellular ROS reduction, this has not been experimentally confirmed for the 3-bromo derivative.

Enzyme Inhibition Studies

The interaction of coumarins with various enzyme systems is a key aspect of their pharmacological profile.

Cytochrome P450 Enzyme Inhibition

Specific experimental data on the inhibition of cytochrome P450 (CYP450) enzymes by this compound is not available in the current body of scientific literature. CYP450 enzymes are a superfamily of heme-containing monooxygenases critical for the metabolism of a vast array of xenobiotics, including many drugs. Inhibition of these enzymes can lead to significant drug-drug interactions. Many natural compounds, including various coumarins and flavonoids, are known to inhibit CYP450 enzymes, particularly isoforms like CYP3A4. The potential for this compound to act as a CYP450 inhibitor would need to be determined through dedicated in vitro enzymatic assays.

DNA Gyrase Inhibition

DNA gyrase, a type II topoisomerase, is a crucial enzyme in bacteria responsible for introducing negative supercoils into DNA, a process essential for DNA replication and transcription. Its absence in eukaryotes makes it an attractive target for the development of antibacterial agents. While the broader class of coumarins has been investigated for DNA gyrase inhibition, specific mechanistic studies or inhibitory concentration (IC50) values for this compound are not extensively detailed in the currently available literature. General studies on coumarin derivatives suggest that they often act as competitive inhibitors of the ATPase activity of the GyrB subunit of DNA gyrase. However, without direct experimental data for this specific compound, its precise mode of action and potency as a DNA gyrase inhibitor remain an area for further investigation.

Acetylcholinesterase and Monoamine Oxidase (MAO) Inhibition

The inhibition of acetylcholinesterase (AChE) and monoamine oxidase (MAO) are key therapeutic strategies for neurodegenerative disorders like Alzheimer's and Parkinson's disease. Coumarin derivatives have emerged as a promising scaffold for the design of inhibitors for these enzymes.

Research into a series of brominated derivatives of 7-hydroxy-4-methylcoumarin has shown potential for both AChE and MAO inhibitory activities. One study designed and synthesized a novel pyrazole (B372694) derivative incorporating a brominated 7-hydroxy-4-methylcoumarin moiety. This compound demonstrated significant AChE inhibitory action and also exhibited inhibitory activities against both MAO-A and MAO-B in the nanomolar range, highlighting the potential of this chemical backbone for developing multi-target agents for neurodegenerative diseases. While this study focused on a derivative, it underscores the potential of the 3-bromo-7-hydroxy-4-methylcoumarin core structure in the inhibition of these key neurological enzymes. Specific IC50 values for the parent compound, this compound, are not explicitly available, necessitating further direct evaluation to quantify its inhibitory potency.

Lipoxygenase (LOX) Inhibitory Ability

Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes and other inflammatory mediators. Their inhibition is a target for the development of anti-inflammatory drugs. Coumarins, as a class, are known to possess anti-inflammatory properties, and some have been shown to inhibit lipoxygenase.

The inhibitory potential of coumarin derivatives against lipoxygenase is influenced by their substitution patterns. While comprehensive studies detailing the lipoxygenase inhibitory activity of this compound are limited, the general structure-activity relationships of coumarins suggest that the presence and position of substituents play a critical role in their interaction with the enzyme's active site. Further enzymatic assays are required to determine the specific IC50 value and the mechanism of LOX inhibition by this particular brominated coumarin.

Insecticidal Activity

This compound has been investigated for its potential as an insecticide, with studies focusing on its effects on medically important mosquito vectors.

Larvicidal Effects (e.g., against Aedes aegypti and Culex quinquefasciatus)

Studies have demonstrated that this compound exhibits moderate larvicidal activity against the fourth instar larvae of Aedes aegypti, the primary vector for dengue and Zika viruses, and Culex quinquefasciatus, a vector for lymphatic filariasis. nih.govniscpr.res.in While specific LC50 values for this monobromo derivative are not provided in the primary literature, its activity is noted in comparison to more potent derivatives. For instance, a related compound, 3,6,8-tribromo-7-hydroxy-4-methylchromen-2-one, was found to be the most potent among the tested derivatives, with LC50 values of 2.23 ppm against A. aegypti and 1.49 ppm against C. quinquefasciatus. nih.govniscpr.res.in This suggests that the degree of bromination on the coumarin ring significantly influences its larvicidal efficacy.

Larvicidal Activity of a Related Tribromo-Derivative

| Species | LC50 (ppm) |

|---|---|

| Aedes aegypti | 2.23 |

| Culex quinquefasciatus | 1.49 |

Ovicidal Activity

In addition to its effects on larvae, the ovicidal potential of coumarin derivatives has also been explored. While direct ovicidal data for this compound is not detailed, studies on related compounds provide valuable insights. For example, 3,6,8-tribromo-7-hydroxy-4-methylchromen-2-one and its acetylated derivative showed remarkable ovicidal activity against both Aedes aegypti and Culex quinquefasciatus. nih.govniscpr.res.in At a concentration of 100 ppm, these compounds caused a significant reduction in the hatching of eggs, ranging from 80-85%. nih.govniscpr.res.in Furthermore, the larvae that did hatch exhibited 100% mortality in their subsequent instars, indicating a potent and lasting effect. nih.govniscpr.res.in These findings suggest that the brominated 7-hydroxy-4-methylcoumarin scaffold is a promising candidate for the development of mosquitocidal agents that target multiple life stages.

Other Investigated Biological Activities

Beyond the specific activities detailed above, derivatives of this compound have been synthesized and screened for other potential biological effects. For instance, the condensation of this compound with various amines to produce 3-amino-7-hydroxy-4-methyl-chromen-2-ones has been explored for the purpose of antibacterial and antifungal screening. paruluniversity.ac.in This line of research indicates the versatility of the this compound molecule as a starting material for the synthesis of new compounds with potential antimicrobial properties. However, detailed results from these screenings are not yet widely available.

Anti-inflammatory and Analgesic Activity

While direct studies on the anti-inflammatory and analgesic properties of this compound are not extensively documented, research on analogous coumarin derivatives provides valuable insights into its potential in this area. The anti-inflammatory effects of coumarins are often attributed to their ability to modulate inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. nih.gov

A study on a series of 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones demonstrated significant anti-inflammatory activity in a carrageenan-induced hind paw edema model in rats. nih.gov Notably, some of these compounds exhibited a more potent anti-inflammatory effect than the standard drug, indomethacin. nih.gov For instance, compounds 4 and 8 in the study showed a higher percentage of inhibition of paw edema after 3 hours compared to indomethacin. nih.gov

| Compound | Inhibition of Paw Edema after 3h (%) | Reference Drug (Indomethacin) Inhibition (%) |

|---|---|---|

| Compound 4 | 44.05 | 33.33 |

| Compound 8 | 38.10 |

Furthermore, the analgesic effects of coumarin-related structures have been investigated. A study on a rigid 3,4-dihydroxychalcone, which shares some structural similarities with coumarins, showed significant antinociceptive and anti-inflammatory effects in formalin and hot-plate tests in mice. nih.gov This suggests that the core structure, with appropriate substitutions, can effectively modulate pain and inflammation pathways. nih.gov

Potential in Treating Cardiovascular Diseases

The potential therapeutic application of coumarin derivatives in cardiovascular diseases is an area of growing interest. Research has focused on their ability to mitigate myocardial infarction and associated complications. A study on a newly synthesized coumarin derivative, (E)-4-hydroxy-N'-(1-(7-hydroxy-2-oxo-2H-chromen-3-yl) ethylidene) benzohydrazide, demonstrated cardioprotective effects against isoproterenol-induced myocardial infarction in rats. nih.gov

The study revealed that this coumarin derivative could prevent heart remodeling by inhibiting the angiotensin-converting enzyme (ACE) and improving oxidative stress. nih.gov The compound was shown to mitigate ventricle remodeling and alleviate heart oxidative stress damage. nih.gov Molecular docking studies further suggested a strong interaction with protein disulphide isomerase (PDI) receptors, which may contribute to its antithrombotic effect. nih.gov

| Parameter | Effect of Isoproterenol (ISO) | Effect of Hydrazide Coumarin Derivative + ISO |

|---|---|---|

| Heart Hypertrophy | Significant Increase (+33%) | Mitigated |

| Plasma Cardiac Dysfunction Biomarkers (CK-MB, LDH, Troponin-T) | Increased by 44%, 53%, and 170% respectively | Improved |

| Plasma ACE Activity | Increased by 49% | Inhibited |

| Myocardial Oxidative Stress (TBARS) | Increased by 117% | Alleviated |

Neuroprotective Activity (e.g., Alzheimer's disease)

The neuroprotective potential of coumarin derivatives has been explored, particularly in the context of Alzheimer's disease. The multifaceted nature of this neurodegenerative disorder has led researchers to investigate multifunctional compounds, and coumarins have emerged as a promising scaffold. nih.gov Their neuroprotective effects are often linked to their ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov

A series of new 2-oxo-chromene-7-oxymethylene acetohydrazide derivatives were synthesized and evaluated as acetylcholinesterase inhibitors. nih.gov One of the compounds, 4c , exhibited a promising inhibitory impact with an IC50 value of 0.802 μM. nih.gov This compound also demonstrated significant antioxidant activity, which is crucial in combating the oxidative stress associated with Alzheimer's disease. nih.gov In vivo studies showed that this compound could ameliorate cognitive function in a rat model of Alzheimer's disease. nih.gov

| Activity | Result (Compound 4c) |

|---|---|

| AChE Inhibition (IC50) | 0.802 μM |

| DPPH Scavenging Activity (at 0.05 mg) | 57.14 ± 2.77% |

Applications and Future Research Directions

Utility as a Building Block in Organic Synthesis

The presence of a bromine atom on the α,β-unsaturated lactone ring system makes 3-Bromo-7-hydroxy-4-methylchromen-2-one an exceptionally useful intermediate in organic synthesis. The bromine atom acts as a good leaving group, facilitating nucleophilic substitution reactions. This reactivity allows for the introduction of various functional groups at the C3 position, leading to the generation of diverse molecular architectures.

A key application is in the synthesis of novel heterocyclic compounds. For instance, this compound can be condensed with secondary aliphatic amines, such as piperidine (B6355638) and diethylamine (B46881), to synthesize 3-Amino-7-hydroxy-4-methyl-chromen-2-one derivatives. paruluniversity.ac.in This reaction highlights the utility of the C3-bromo substituent in forming new carbon-nitrogen bonds, which are fundamental in the construction of many biologically active molecules. The coumarin (B35378) skeleton itself is a prevalent core in many natural products and serves as a synthetic intermediate for numerous heterocyclic compounds with a broad spectrum of biological activities. ijpcbs.com

Furthermore, related brominated coumarins, like 3-(bromoacetyl)coumarins, are recognized as prominent structural precursors in the synthesis of various bioactive heterocyclic scaffolds, including thiazoles, pyrazoles, and imidazoles. nih.gov This underscores the general importance of brominated coumarins as versatile building blocks for creating complex polyfunctionalized and fused heterocyclic systems. nih.gov

Lead Compound for Therapeutic Agent Development

The 7-hydroxy-4-methylcoumarin scaffold is a well-established pharmacophore, and its derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antioxidant, and anticancer effects. researchgate.net The introduction of a bromine atom, as in this compound, provides a strategic point for modification to enhance or modulate these biological properties, making it a valuable lead compound for drug discovery.

Derivatives synthesized from this compound have been investigated for their potential as antimicrobial agents. The 3-amino-substituted derivatives, obtained through condensation reactions, have been subjected to antibacterial and antifungal screening to assess their biological activities. paruluniversity.ac.in The broader class of 7-hydroxycoumarin derivatives has been extensively studied, with many new compounds showing significant inhibitory activity against various bacterial and fungal strains. researchgate.netmetfop.edu.inresearchgate.netnih.gov

In the realm of oncology, the development of novel chemotherapeutic agents with improved efficacy is a constant pursuit. tandfonline.comtandfonline.com While research on the direct anticancer activity of this compound is limited, studies on structurally related brominated coumarins are promising. For example, a structure-activity relationship (SAR) study of various 4-methylcoumarins identified a brominated derivative, 6-bromo-4-bromomethyl-7-hydroxycoumarin, as having reasonable cytotoxic activity against several human cancer cell lines. tandfonline.comtandfonline.comnih.gov This finding suggests that the presence of bromine on the 7-hydroxy-4-methylcoumarin scaffold can contribute to anticancer properties, warranting further investigation into the potential of 3-bromo isomers.

| Cancer Cell Line | Cell Line Type | IC₅₀ (µM) |

|---|---|---|

| K562 | Chronic Myelogenous Leukemia | 45.8 |

| LS180 | Colon Adenocarcinoma | 32.7 |

| MCF-7 | Breast Adenocarcinoma | 39.3 |

Coumarins are historically significant in the development of anticoagulant therapies. ajpamc.com The discovery of dicoumarol, a 4-hydroxycoumarin (B602359) derivative, revolutionized the treatment of thromboembolic disorders. wikipedia.org The anticoagulant activity of this class of compounds is closely linked to specific structural features, primarily the presence of a 4-hydroxyl group which is crucial for inhibiting vitamin K-dependent factors involved in blood coagulation. hu.edu.jo

While this compound itself does not possess the classic 4-hydroxycoumarin structure, its potential as a precursor for novel anticoagulants remains an area of interest. The reactive C3 position offers a site to introduce various substituents that could confer anticoagulant properties. Although coumarin itself lacks anticoagulant activity, it can be metabolized into active forms like 4-hydroxycoumarin by fungi. ajpamc.comwikipedia.org Research has shown that even 7-hydroxycoumarin derivatives can exhibit anticoagulant effects. nih.gov A study on new coumarin derivatives prepared from 7-hydroxy-4-methylcoumarin showed moderate anticoagulant activity in vitro. ajpamc.com This suggests that the 7-hydroxycoumarin scaffold could be a viable starting point for designing new anticoagulants, and the 3-bromo derivative provides a convenient handle for synthetic elaboration.

Applications in Materials Science

The inherent photophysical properties of the coumarin nucleus, particularly its strong fluorescence, make it a valuable component in the field of materials science. Derivatives of 7-hydroxy-4-methylcoumarin are widely used as fluorescent dyes, sensors, and optical brighteners.

Coumarin derivatives are extensively used as fluorescent dyes and laser dyes due to their excellent photostability and high quantum yields. researchgate.netnih.gov The 7-hydroxycoumarin core is particularly known for its strong blue fluorescence. The introduction of a bromine atom at the C3 position can modulate the electronic and photophysical properties of the chromophore. This "heavy atom" effect can influence properties like intersystem crossing, which is relevant for applications in photoredox catalysis. rsc.org Furthermore, the C3-bromo position serves as a convenient anchor point for covalently attaching the fluorescent coumarin core to polymers or other materials, or for synthesizing more complex dye structures. Azo dyes derived from hydroxycoumarins have been synthesized and shown to have good all-around fastness properties when applied to polyester (B1180765) fabrics. researchgate.net

The fluorescence of 7-hydroxycoumarins is often highly sensitive to the local environment, including polarity and viscosity, making them excellent candidates for fluorescent probes. nih.gov 7-Hydroxy-2H-chromen-2-one (umbelliferone) is widely used as a fluorophore in the design of sensors and probes. nih.gov A common strategy involves masking the 7-hydroxyl group to create a non-fluorescent or weakly fluorescent molecule that can be "turned on" by a specific analyte or biological process.

The this compound scaffold is an attractive starting point for creating such probes. The C3 position is a primary site for modification to introduce recognition moieties that can selectively interact with target molecules or ions. rsc.org For example, a boronate probe based on a 3-substituted-7-hydroxy-chromen-2-one has been developed for the fluorescent detection of inflammatory oxidants like peroxynitrite and hypochlorite. nih.gov This demonstrates how the core coumarin structure can be functionalized at the C3 position to create sophisticated chemical sensors for biological applications.

Functional Materials

The inherent photophysical properties of the coumarin nucleus make it an excellent candidate for the development of functional materials. researchgate.netnih.gov The 7-hydroxycoumarin core, present in this compound, is intensely fluorescent, a property that is pivotal for creating materials with optical and luminescent capabilities. researchgate.netnih.gov These characteristics have spurred interest in their application as fluorescent dyes, biosensors, and molecular probes. researchgate.net

Engineered materials based on coumarin have shown utility in smart coatings, bioimaging, and as sensors for environmental pollutants. researchgate.netnih.gov The versatility of the coumarin scaffold allows for its incorporation into larger polymeric structures, such as polyurethanes, to create smart and functional materials. mdpi.com The bromine atom at the C-3 position of this compound serves as a convenient handle for covalent attachment to polymer backbones or other substrates, enabling the design of materials with tailored properties for applications in materials science and catalysis. nih.gov

Development of Analytical Probes and Sensors

The development of fluorescent probes for monitoring ions and biomolecules is a powerful application of coumarin chemistry. scispace.com The 7-hydroxycoumarin moiety is a well-established fluorophore used in designing fluorescent sensors due to its high sensitivity and favorable photophysical properties, such as a significant Stokes shift. nih.govewha.ac.kr